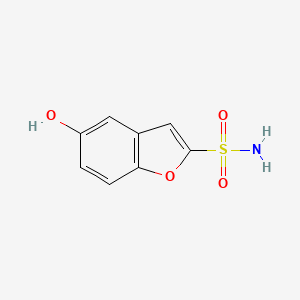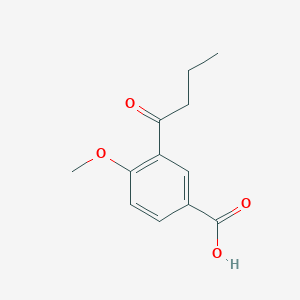![molecular formula C17H20ClN3 B13873097 3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13873097.png)
3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a chemical compound that belongs to the quinazoline class Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.
Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzyl chloride and an appropriate catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain kinases.
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs targeting various diseases.
Biology: It is used in biological studies to understand its mechanism of action and interactions with biological targets.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: A quinazoline-based drug used for the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H20ClN3 |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-12-7-8-14(13(2)9-12)10-20-11-15-5-3-4-6-16(15)19-17(20)18;/h3-9H,10-11H2,1-2H3,(H2,18,19);1H |
Clé InChI |
FPOPQDUJCCRRJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CN2CC3=CC=CC=C3N=C2N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


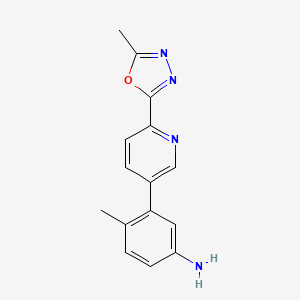

![[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)
![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)

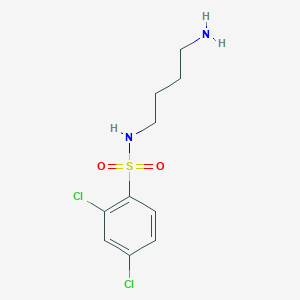
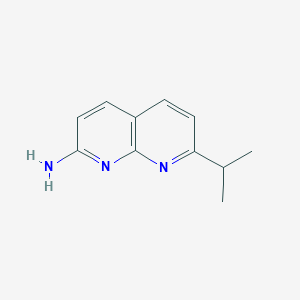
![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
![[4-(Hydrazinylmethyl)pyridin-2-yl]methanol](/img/structure/B13873054.png)
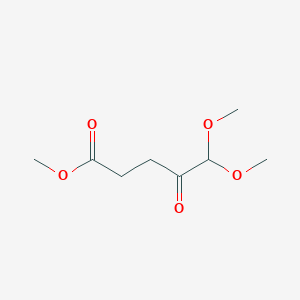
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
